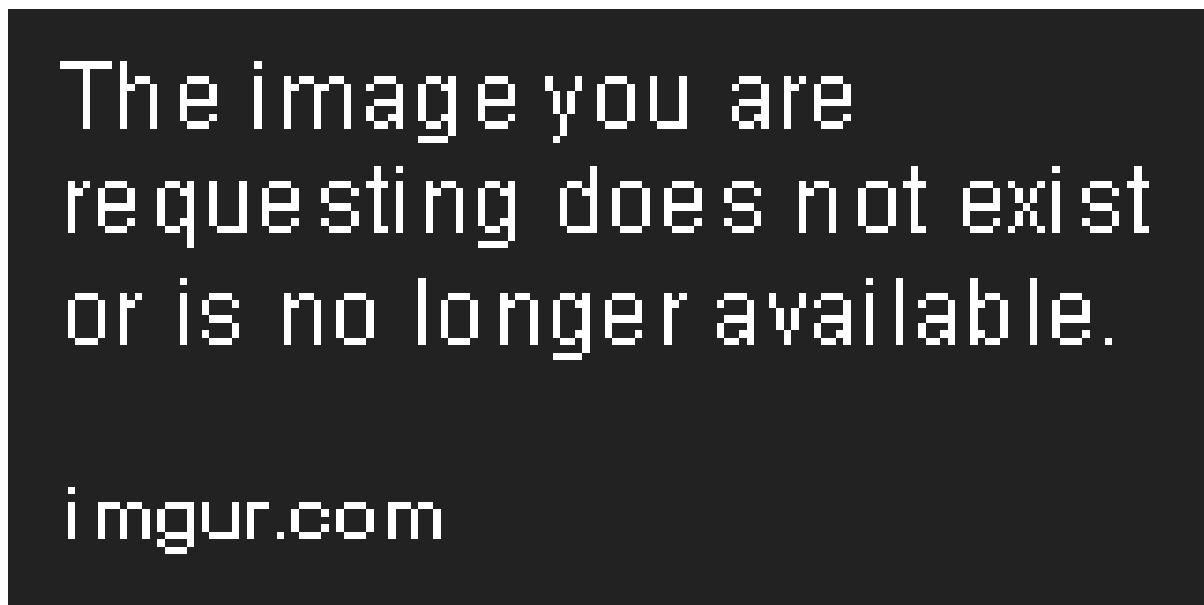


A Comprehensive Spectroscopic Guide to 4-Methylthiazole-2-thiol for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest


Compound Name: **4-METHYLTHIAZOLE-2-THIOL**

Cat. No.: **B3425674**

[Get Quote](#)

Introduction

4-Methylthiazole-2-thiol is a heterocyclic compound featuring a thiazole ring substituted with a methyl group and a thiol group. Its molecular formula is $C_4H_5NS_2$ with a molecular weight of approximately 131.22 g/mol [1][2]. This molecule is a valuable building block in synthetic organic chemistry and drug development. A critical aspect of its chemistry, which dictates its spectroscopic behavior, is the existence of thiol-thione tautomerism. The molecule can exist as either the thiol form (4-methyl-1,3-thiazole-2-thiol) or the thione form (4-methyl-3H-1,3-thiazole-2-thione). Experimental evidence, particularly from Nuclear Magnetic Resonance (NMR) spectroscopy, strongly indicates that the thione tautomer is the major, and often exclusive, form present in both solid and solution phases[3]. This guide provides an in-depth analysis of the NMR, Infrared (IR), and Mass Spectrometry (MS) data for **4-methylthiazole-2-thiol**, grounded in the predominance of the thione tautomer.

Figure 1.

Thiol-thione tautomerism in **4-methylthiazole-2-thiol**. The thione form (right) is the predominant tautomer.

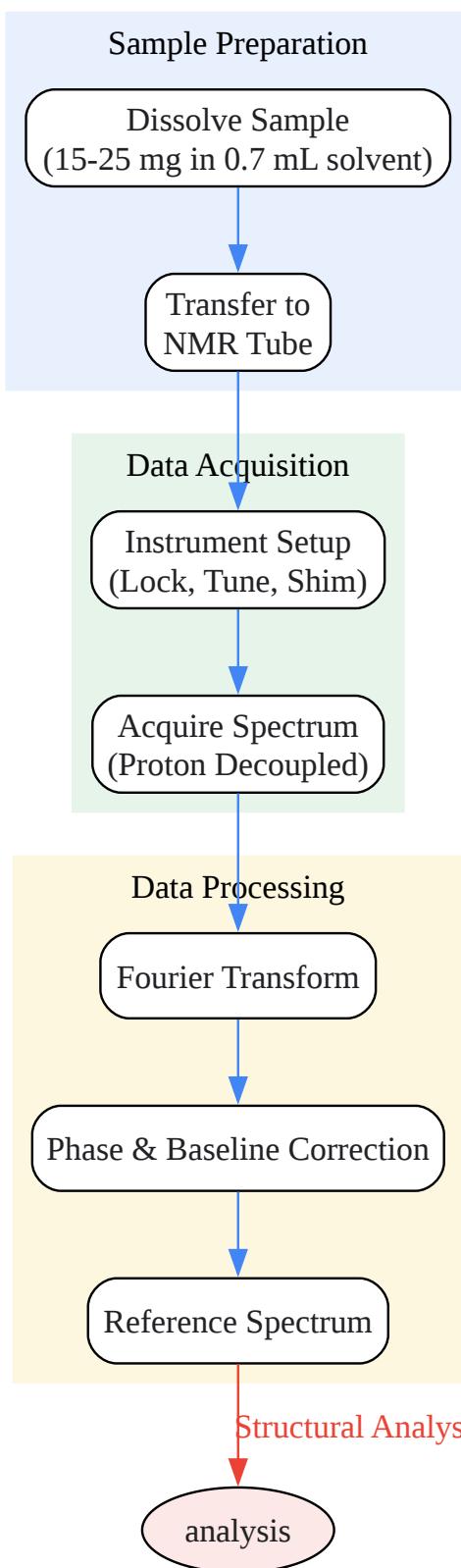
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Dominant Tautomer

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of **4-methylthiazole-2-thiol**, as it provides unambiguous evidence for the thione tautomer.

¹³C NMR Analysis

The ¹³C NMR spectrum is the most definitive indicator of the thione structure. The chemical shift of the C2 carbon is highly sensitive to its bonding environment. In the thione form, this carbon is a thiocarbonyl (C=S), whereas in the thiol form, it is an sp² carbon single-bonded to sulfur (C-SH).

Expertise & Experience: The choice to begin with ¹³C NMR is deliberate. While ¹H NMR is often the first experiment conducted, the C2 carbon signal in the ¹³C spectrum provides a clear, quantitative distinction between the two tautomers. A thiocarbonyl carbon resonates significantly downfield, typically in the 180-200 ppm range. In contrast, an sp² carbon in a C-S-H or C-S-R configuration within a thiazole ring appears much further upfield. Studies comparing N-methylated and S-methylated analogs of similar 4-thiazoline-2-thiones show C=S carbons at ~187 ppm and C-S-R carbons at ~166 ppm, respectively, providing a clear diagnostic window^[3].


Table 1: Expected ^{13}C NMR Chemical Shifts for 4-Methyl-3H-1,3-thiazole-2-thione

Carbon Atom	Expected Chemical Shift (δ , ppm)	Rationale
C2 (C=S)	~188	Characteristic of a thiocarbonyl group, providing strong evidence for the thione tautomer[3].
C4	~125-130	sp ² carbon adjacent to the methyl group.
C5	~105-110	sp ² carbon adjacent to the sulfur heteroatom.
C4-CH ₃	~15-20	Typical range for a methyl group on an sp ² carbon.

Experimental Protocol: ^{13}C NMR Spectroscopy

- Sample Preparation: Dissolve approximately 15-25 mg of **4-methylthiazole-2-thiol** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- Instrument Setup:
 - Use a spectrometer operating at a frequency of 75 MHz or higher.
 - Tune and match the ^{13}C probe.
 - Lock the field using the deuterium signal from the solvent.
 - Shim the magnetic field to achieve optimal resolution.
- Acquisition:
 - Acquire a standard proton-decoupled ^{13}C spectrum.

- Typical parameters: spectral width of ~250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
- The number of scans should be sufficient to achieve a good signal-to-noise ratio (e.g., 512 to 2048 scans), as the C=S signal can be broad and have a long relaxation time.
- Processing:
 - Apply a Fourier transform to the Free Induction Decay (FID).
 - Phase the resulting spectrum.
 - Perform a baseline correction.
 - Reference the spectrum to the solvent signal (e.g., CDCl_3 at 77.16 ppm) or an internal standard like Tetramethylsilane (TMS) at 0.00 ppm.

[Click to download full resolution via product page](#)

Caption: Workflow for ^{13}C NMR Analysis.

¹H NMR Analysis

The ¹H NMR spectrum provides complementary evidence for the thione structure. Key features include a vinyl proton (C5-H), methyl protons, and a crucial exchangeable proton on the nitrogen (N-H).

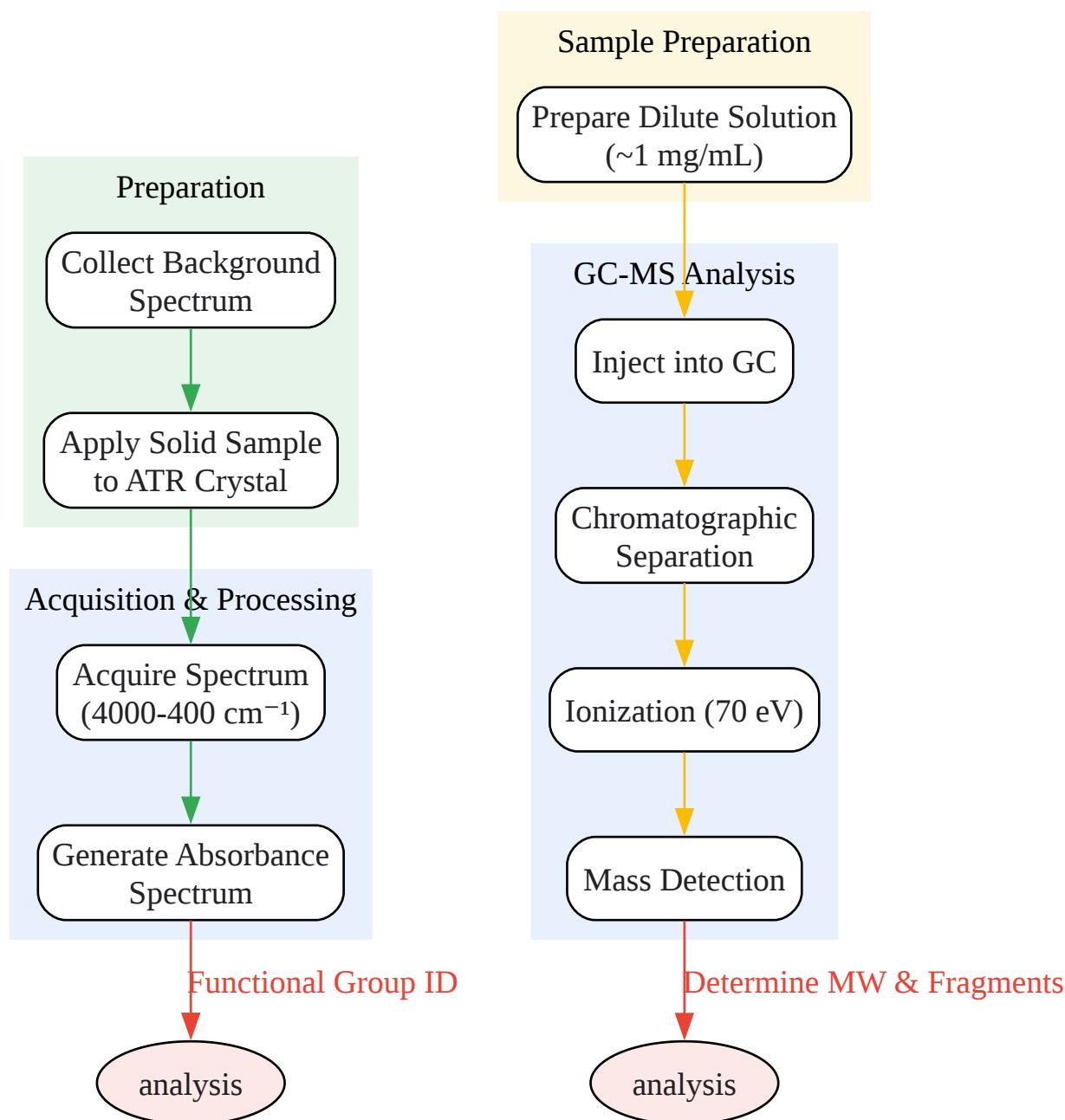
Table 2: Expected ¹H NMR Chemical Shifts for 4-Methyl-3H-1,3-thiazole-2-thione

Proton(s)	Expected Chemical Shift (δ , ppm)	Multiplicity	Rationale
N3-H	11.0 - 13.0 (in DMSO- d_6)	Broad singlet (br s)	The proton is attached to nitrogen, characteristic of the thione form. Its broadness and downfield shift are due to hydrogen bonding and chemical exchange. The absence of a sharp S-H signal (typically 2-4 ppm) is key.
C5-H	6.5 - 7.0	Singlet (s) or Quartet (q)	Vinyl proton on the thiazole ring. May exhibit long-range coupling to the C4-methyl group, appearing as a narrow quartet.
C4-CH ₃	2.2 - 2.5	Singlet (s) or Doublet (d)	Methyl protons. May show long-range coupling to the C5-H proton.

Trustworthiness: The protocol for ^1H NMR is self-validating. The observation of a broad, downfield N-H peak that disappears upon D_2O exchange, combined with the absence of a peak in the typical S-H region, provides a robust internal check confirming the N-H of the thione over the S-H of the thiol.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule, offering further proof of the thione tautomer's dominance. The key is to look for vibrations characteristic of N-H and C=S bonds and note the absence of a prominent S-H stretch.


Table 3: Key IR Absorption Bands for 4-Methyl-3H-1,3-thiazole-2-thione

Wavenumber (cm^{-1})	Vibration Type	Intensity	Interpretation
3200 - 3100	N-H stretch	Medium, Broad	Confirms the presence of the N-H bond in the thione tautomer. Broadness suggests hydrogen bonding in the solid state.
~3050	=C-H stretch	Medium-Weak	Aromatic/vinyl C-H stretch from the C5-H bond.
~2950	C-H stretch	Medium-Weak	Aliphatic C-H stretch from the methyl group.
1550 - 1450	C=C / C=N ring stretch	Strong	Skeletal vibrations of the thiazole ring.
1250 - 1050	C=S stretch (thiourea band)	Strong-Medium	A key band indicating the C=S double bond of the thione form. This region can have mixed contributions.

Expertise & Experience: The absence of a weak but sharp absorption band around 2550-2600 cm^{-1} is critical. This region is where the S-H stretch of a thiol group typically appears. Its absence is strong negative evidence against the presence of a significant population of the thiol tautomer[4].

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

- **Instrument Preparation:** Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.
- **Sample Application:** Place a small amount of the solid **4-methylthiazole-2-thiol** powder directly onto the ATR crystal.
- **Data Acquisition:** Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum over a range of 4000-400 cm^{-1} . Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- **Processing:** The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. Label the significant peaks.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2(3H)-Thiazolethione, 4-methyl- | C4H5NS2 | CID 1201418 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to 4-Methylthiazole-2-thiol for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3425674#spectroscopic-data-of-4-methylthiazole-2-thiol-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com